molecular formula C19H14N4O2 B8545713 1H-Benzimidazole-2-carboxamide, N-[4-(4-pyridinyloxy)phenyl]- CAS No. 827042-78-4

1H-Benzimidazole-2-carboxamide, N-[4-(4-pyridinyloxy)phenyl]-

Cat. No. B8545713
M. Wt: 330.3 g/mol
InChI Key: DUINLBQOKMGEOY-UHFFFAOYSA-N
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Patent
US07691870B2

Procedure details

0.064 mmol of benzimidazolecarboxylic acid 4l was dissolved in DMF together with 0.064 mmol of the amine 5a, a solution of TBTU (0.096 mmol) in DMF, HOBT (0.026 mmol) in DMF and 0.32 mmol of DIPEA were added successively, and the mixture was stirred overnight at room temperature. A further 0.25 eq. of acid was added, and the mixture was stirred for 4 hours. The reaction mixture was diluted with water and extracted a number of times with ethyl acetate. The combined organic phases were washed 2× with water, dried, filtered and evaporated.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.064 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0.064 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0.096 mmol
Type
reactant
Reaction Step Three
Name
Quantity
0.026 mmol
Type
reactant
Reaction Step Three
Name
Quantity
0.32 mmol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[NH:3][C:2]=1[C:10]([OH:12])=O.CN([C:16]([O:20]N1N=NC2C=CC=CC1=2)=[N+](C)C)C.[B-](F)(F)(F)F.[CH:35]1[CH:36]=[CH:37][C:38]2[N:43](O)N=N[C:39]=2[CH:40]=1.CC[N:47]([CH:51]([CH3:53])C)[CH:48]([CH3:50])C>CN(C=O)C.O>[N:47]1[CH:48]=[CH:50][C:16]([O:20][C:35]2[CH:40]=[CH:39][C:38]([NH:43][C:10]([C:2]3[NH:1][C:5]4[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=4[N:3]=3)=[O:12])=[CH:37][CH:36]=2)=[CH:53][CH:51]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.064 mmol
Type
reactant
Smiles
N1=C(NC2=C1C=CC=C2)C(=O)O
Name
amine
Quantity
0.064 mmol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0.096 mmol
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.[B-](F)(F)(F)F
Name
Quantity
0.026 mmol
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
0.32 mmol
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
acid
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted a number of times with ethyl acetate
WASH
Type
WASH
Details
The combined organic phases were washed 2× with water
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
N1=CC=C(C=C1)OC1=CC=C(C=C1)NC(=O)C1=NC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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